Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]-
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Overview
Description
Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- is a complex organic compound that features a triazole ring, a phenyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(4-diethylaminophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The phenyl and diethylamino groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure.
Imidazole: Another heterocyclic compound with similar chemical properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, showing similar biological activities
Uniqueness
Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
840517-52-4 |
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Molecular Formula |
C20H24N6OS |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H24N6OS/c1-3-25(4-2)17-12-10-16(11-13-17)22-18(27)14-28-20-24-23-19(26(20)21)15-8-6-5-7-9-15/h5-13H,3-4,14,21H2,1-2H3,(H,22,27) |
InChI Key |
SCOLQUBXLSZOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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